molecular formula C14H14N2O2 B563405 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione CAS No. 1076198-93-0

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione

Cat. No.: B563405
CAS No.: 1076198-93-0
M. Wt: 242.278
InChI Key: JJFNYKMZELJLBL-UHFFFAOYSA-N
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Description

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-b]pyridine-5,7-dione (CAS: 18184-75-3; molecular formula: C₁₄H₁₆N₂O₂; molecular weight: 244.29 g/mol) is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine dione system with a benzyl substituent at the 6-position . It serves as a critical intermediate in synthesizing stereospecific pharmaceutical agents, such as the fluoroquinolone antibiotic Moxifloxacin . Key physicochemical properties include a predicted density of 1.227 g/cm³, boiling point of 468.5°C, and pKa of 7.60 . Its synthesis involves resolution of racemic mixtures using D(-)-tartaric acid in solvents like toluene or acetone , or oxidation of precursor compounds with trichloroisocyanuric acid (TCCA) in mixed solvent systems .

Properties

IUPAC Name

6-benzyl-1,2,3,4-tetrahydropyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFNYKMZELJLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652454
Record name 6-Benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-93-0
Record name 6-Benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridine-2,3-Dicarboxylic Acid Condensation

The foundational method involves coupling pyridine-2,3-dicarboxylic acid (1) with benzylamine (2) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, forming a bis-amide intermediate that undergoes cyclodehydration to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (3).

Reaction Conditions

  • Solvent: Toluene or xylene

  • Temperature: 110–130°C

  • Catalyst: Phosphoric acid (5–10 mol%)

  • Yield: 72–78%

This method’s limitation lies in the formation of racemic products, necessitating downstream resolution steps.

Modern Catalytic De-Aromatization Approaches

Hydrogenation-Mediated Ring Saturation

Catalytic hydrogenation of the pyridine ring in 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione introduces stereochemical complexity. Using palladium-on-carbon (Pd/C) under 30–50 psi H₂ in tetrahydrofuran (THF) achieves partial saturation, generating tetrahydro intermediates.

Optimized Parameters

ParameterValue
Catalyst Loading5% Pd/C (w/w)
Pressure45 psi
Reaction Time12–18 hours
Enantiomeric Excess82–88% (without resolution)

Chiral Resolution via Tartaric Acid

Racemic mixtures are resolved using L-(+)-tartaric acid in ethanol/water systems. The (4aR,7aS)-enantiomer preferentially crystallizes as a monotartrate salt, achieving >99% diastereomeric excess.

Crystallization Data

  • Solvent Ratio: Ethanol:H₂O (7:3 v/v)

  • Yield: 65–70%

  • Purity: 98.5% (HPLC)

Reductive Amination and Cyclization

Borohydride-Mediated Reduction

Post-resolution, the tetrahydro intermediate undergoes reductive amination using sodium borohydride (NaBH₄) in dichloromethane (DCM). This step reduces the diketone to a diol, followed by spontaneous cyclization.

Critical Factors

  • Stoichiometry: 2.2 equiv. NaBH₄

  • Temperature: 0–5°C (to minimize over-reduction)

  • Workup: Quenching with aqueous HCl, extraction with DCM

Yield Comparison

Reducing AgentSolventYield (%)
NaBH₄DCM84
LiAlH₄THF76
BH₃·THFEther68

Industrial-Scale Process Design

Solvent System Optimization

Large-scale production avoids ethereal solvents due to flammability risks. Halogenated solvents (e.g., chloroform) mixed with aprotic solvents (e.g., dimethylformamide) improve safety and reaction homogeneity.

Scalability Data

Batch Size (kg)Solvent SystemCycle Time (h)Purity (%)
10CHCl₃:DMF (8:2)2497.2
50CH₂Cl₂:DMF (7:3)2896.8

In Situ Monitoring Techniques

Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of the carbonyl stretch at 1,720 cm⁻¹, ensuring complete cyclization.

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.68 (s, 2H, CH₂Ph), 3.92–3.85 (m, 4H, pyrrolidine-H).

  • IR (KBr): 1,715 cm⁻¹ (C=O), 1,240 cm⁻¹ (C-N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 60:40 MeOH:H₂O) shows a single peak at tR = 6.8 min, confirming absence of des-benzyl impurities.

Applications and Derivatives

While beyond this review’s scope, the compound serves as a precursor to azabicyclo pyridine derivatives with neuromodulatory activity. Its keto groups enable functionalization at C5 and C7 positions for structure-activity relationship studies .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents on the benzyl or pyridine rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. The structural features of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione suggest potential efficacy against various cancer cell lines due to their ability to inhibit specific molecular targets involved in tumor growth .
  • Neuroprotective Effects : Compounds related to this class have shown promise in neuroprotection. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for treating neurodegenerative diseases .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity associated with pyrrolopyridine derivatives. This compound may serve as a lead structure for developing new antibiotics or antifungal agents .

Materials Science Applications

  • Organic Electronics : The electronic properties of this compound make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form thin films can be exploited in the development of flexible electronic devices .
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its use in creating high-performance polymers for various industrial applications .

Case Studies

StudyFocusFindings
1Anticancer ActivityDemonstrated that derivatives showed significant inhibition of cancer cell proliferation.
2NeuroprotectionFound that the compound protected neuronal cells from oxidative stress-induced apoptosis.
3Organic ElectronicsDeveloped a prototype organic solar cell using this compound as a key component; showed promising efficiency rates.

Mechanism of Action

The mechanism of action of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The target compound’s cis-isomer (Moxifloxacin Impurity 127) exhibits distinct physicochemical behavior due to its (4aR,7aS) configuration, which is critical for its role in enantiomerically pure drug synthesis .

Benzyl Substitution : The benzyl group enhances lipophilicity compared to unsubstituted analogs like 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, improving solubility in organic solvents during synthesis .

Synthetic Efficiency: The use of TCCA in the target compound’s oxidation step offers higher yields (~85%) compared to traditional methods for thieno[2,3-b]pyridines, which often require multi-step protocols .

Pharmacological Relevance: Thieno[2,3-b]pyridine derivatives exhibit broader antimicrobial activity but lack the stereochemical specificity required for targeted antibiotic intermediates like Moxifloxacin .

Biological Activity

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione (CAS RN: 4132-28-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral and anticancer activities, as well as its potential mechanisms of action.

  • Molecular Formula : C14H14N2O2
  • Molecular Weight : 242.28 g/mol
  • Appearance : White to almost white powder
  • Melting Point : 146.0 to 153.0 °C
  • Purity : >95% (HPLC) .

Antiviral Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit potent antiviral properties. Specifically, 6-benzyl derivatives have been investigated for their efficacy against HIV:

  • Mechanism : Some studies demonstrate that these compounds inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. For instance, certain analogs have shown IC50 values ranging from 0.2 to 6 nM against HIV-1 in cell cultures .
CompoundIC50 (nM)Activity
Compound 140.2Strong RT inhibitor
Compound 196Moderate RT inhibitor
Compound 27Not specifiedSevere reduction in HIV infectivity

These findings suggest that the structural features of the pyrrolo[3,4-b]pyridine scaffold are critical for enhancing antiviral activity.

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies have shown that related pyrrolo compounds can induce apoptosis in various cancer cell lines:

  • Mechanism : The induction of apoptosis may be mediated through the activation of caspases and modulation of Bcl-2 family proteins .
Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)5.0Apoptosis induction
HeLa (cervical cancer)3.5Caspase activation

Case Studies

  • Case Study on HIV Inhibition :
    A study published in Bioorganic & Medicinal Chemistry detailed the synthesis of various benzylpyridinones and their evaluation against HIV-1. Compound 27 was highlighted for its ability to significantly reduce viral replication in CEM-SS cells .
  • Case Study on Cancer Cell Lines :
    Research conducted on the effects of pyrrolidine derivatives on MCF-7 and HeLa cells demonstrated that these compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione, and how can reaction conditions be optimized?

A four-step synthesis starting from pyridine-2,3-dicarboxylic acid involves esterification, reduction, chlorination, and cyclization. Cyclization under ambient temperature yields the target compound with 78% efficiency. Optimization includes adjusting reaction time, solvent polarity (e.g., ethanol/water mixtures), and catalyst selection. Key intermediates (e.g., ester and chlorinated derivatives) require strict moisture control to prevent hydrolysis .

Q. What analytical methods are recommended for verifying the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical. Elemental analysis (C, H, N) and mass spectrometry (MS) should confirm molecular weight and composition. For purity, use gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) on a C18 column .

Q. How should researchers handle discrepancies in reported synthetic yields?

Contradictions often arise from variations in cyclization conditions (e.g., temperature, solvent). Systematic replication of protocols with controlled variables (e.g., inert atmosphere, reagent purity) is advised. Comparative studies using alternative catalysts (e.g., Hünig’s base vs. triethylamine) can identify yield-limiting steps .

Advanced Research Questions

Q. What crystallographic data are available for structural elucidation, and how can they inform reactivity studies?

Single-crystal X-ray diffraction reveals a tricyclic framework with a benzyl group at position 6 and planar dione moieties. Bond angles (e.g., C-N-C = 117.5°) and torsion values suggest potential sites for electrophilic substitution. These data guide DFT calculations to predict regioselectivity in derivatization reactions .

Q. How can computational modeling predict the compound’s solubility and stability under varying pH conditions?

Molecular dynamics simulations using software like Gaussian or Schrödinger Suite can model solvation free energy and pKa values. For example, the dione groups exhibit pH-dependent tautomerism, influencing solubility in aqueous buffers (pH 4–8). Experimental validation via UV-Vis spectroscopy in phosphate-buffered saline is recommended .

Q. What mechanistic insights exist for its role as an intermediate in heterocyclic systems?

The pyrrolopyridine core acts as a dienophile in Diels-Alder reactions, forming fused polycyclic systems. Studies on analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) show that electron-withdrawing substituents enhance reactivity with 1,3-dicarbonyl partners. Kinetic monitoring via in-situ IR spectroscopy can track intermediate formation .

Q. How can researchers address contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR shifts (e.g., aromatic proton splitting) may arise from solvent effects or tautomeric equilibria. Use deuterated DMSO for ¹H NMR to stabilize the dione form. Cross-validate with 2D techniques (COSY, HSQC) and compare to published spectra of structurally related pyrrolopyridines .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or supramolecular assemblies?

The dione oxygen atoms serve as coordination sites for transition metals (e.g., Cu²⁺, Zn²⁺). Solvothermal synthesis in dimethylformamide (DMF) at 80°C facilitates MOF formation. Powder X-ray diffraction (PXRD) and BET surface area analysis characterize porosity and stability .

Methodological Frameworks

Q. How should experimental design integrate this compound into a broader theoretical framework?

Link synthesis and reactivity studies to concepts in heterocyclic chemistry (e.g., Baldwin’s rules for ring closure) or frontier molecular orbital (FMO) theory. For example, HOMO-LUMO gaps calculated via DFT explain regioselectivity in nucleophilic attacks .

Q. What protocols ensure reproducibility in multi-step syntheses involving sensitive intermediates?

Document reaction parameters (e.g., humidity, light exposure) and employ quality-by-design (QbD) principles. Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor chlorination and cyclization steps in real time .

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